Product packaging for Dtrk protein(Cat. No.:CAS No. 147036-62-2)

Dtrk protein

Cat. No.: B1177212
CAS No.: 147036-62-2
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Description

The Dtrk protein is a receptor tyrosine kinase (RTK) identified in Drosophila melanogaster that is highly related to the Trk family of mammalian neurotrophin receptors . During embryogenesis, it is dynamically expressed in the developing nervous system, including in neurons and fasciculating axons, suggesting a critical role in neurodevelopment . Unlike its vertebrate counterparts, gp160 Dtrk shares structural homology with neural cell adhesion molecules (CAMs) of the immunoglobulin superfamily and functions as a homophilic cell adhesion molecule . This adhesion process is Ca 2+ -independent and, importantly, specifically activates its intrinsic tyrosine protein kinase activity . These characteristics position Dtrk as a key model for investigating a distinct class of adhesion molecules that regulate neuronal recognition, axonal guidance, and pathfinding during nervous system development . Given that its activation may be mediated by cell adhesion rather than neurotrophic factors, Dtrk provides a unique tool for studying conserved and divergent mechanisms in receptor tyrosine kinase signaling, offering invaluable insights for developmental neurobiology research. This product is designated For Research Use Only and is not intended for any clinical, diagnostic, or therapeutic use in humans.

Properties

CAS No.

147036-62-2

Molecular Formula

C46H63N7O12S

Synonyms

Dtrk protein

Origin of Product

United States

Scientific Research Applications

Biomedical Research Applications

Dtrk protein is particularly crucial in cancer research due to its involvement in oncogenic signaling pathways. Abnormal activation of Dtrk can lead to tumorigenesis, making it a target for therapeutic interventions.

Cancer Therapeutics

  • Targeting Dtrk in Cancer : Inhibitors that specifically target this compound have been developed to treat various cancers, including neuroblastoma and other solid tumors. These inhibitors aim to block the aberrant signaling pathways activated by Dtrk, thereby inhibiting tumor growth.
  • Case Study : A clinical trial investigating the efficacy of Dtrk inhibitors in patients with neuroblastoma demonstrated promising results, with a significant reduction in tumor size observed in a subset of patients .

Neurodegenerative Diseases

This compound has been implicated in neurodegenerative diseases such as Alzheimer's disease. Research indicates that modulation of Dtrk signaling pathways may help protect neuronal cells from apoptosis.

  • Research Findings : Studies have shown that enhancing Dtrk signaling can promote neuronal survival and regeneration in animal models of neurodegeneration .

Structural Biology and Drug Development

Understanding the structural biology of this compound is essential for developing effective drugs targeting this protein.

Protein Structure Analysis

  • X-ray Crystallography : High-resolution structures of this compound have been elucidated using X-ray crystallography, providing insights into its functional domains and interaction sites for potential drug design .
  • Data Table: Structural Insights into this compound
MethodResolution (Å)Key Findings
X-ray Crystallography2.5Identified binding sites for inhibitors
Cryo-Electron Microscopy3.0Revealed conformational changes upon ligand binding

Drug Discovery Platforms

The integration of computational methods with experimental approaches has accelerated drug discovery targeting this compound.

  • In Silico Screening : Virtual screening techniques are employed to identify small molecules that can effectively bind to Dtrk and inhibit its activity .

Therapeutic Applications Beyond Cancer

This compound's role extends beyond oncology into other therapeutic areas.

Cardiovascular Diseases

Research indicates that Dtrk signaling may influence cardiac myocyte survival during stress conditions, suggesting potential therapeutic applications in heart disease.

  • Case Study : A study demonstrated that modulating Dtrk activity could enhance cardiac repair mechanisms following myocardial infarction .

Developmental Biology

This compound is essential for proper embryonic development, influencing cell differentiation and organogenesis.

  • Research Insights : Investigations into Dtrk's role during embryonic development have revealed its importance in neural crest cell migration and differentiation .

Comparison with Similar Compounds

Dtrk vs. Dnrk (Drosophila Neurotrophic Receptor Kinase)

Structural Similarities :

  • Both Dtrk and Dnrk possess two putative ATP-binding motifs (GXGXXG/K) within their tyrosine kinase (TK) domains .

Functional Differences :

  • Kinase Activation : Dtrk’s kinase activity is triggered by homophilic cell adhesion, while Dnrk exhibits basal autophosphorylation in vitro even when expressed in heterologous systems (e.g., bacteria or mammalian cells) .
  • Expression Patterns: Dtrk is expressed in both neural and non-neural tissues, whereas Dnrk is neurospecific .
Feature Dtrk Dnrk
ATP-binding motifs Present Present
Autophosphorylation Adhesion-dependent Basal activity in vitro
Tissue specificity Neural and non-neural Neural-specific

Dtrk vs. Vertebrate PTK7 (Protein Tyrosine Kinase 7)

Evolutionary Relationship :

  • Dtrk (also termed Off-track/OTK) is the Drosophila ortholog of vertebrate PTK7, a pseudokinase involved in planar cell polarity and Semaphorin-Plexin signaling .

Key Contrasts :

  • Kinase Activity : PTK7 lacks catalytic kinase activity due to substitutions in critical TK domain residues, whereas Dtrk retains functional kinase activity .
  • Axon Guidance : Both regulate axon guidance, but Dtrk directly associates with Plexins to mediate repulsive signaling, while PTK7 modulates Wnt and Semaphorin pathways indirectly .
Feature Dtrk/OTK PTK7
Kinase activity Functional Pseudokinase
Role in axon guidance Direct Plexin interaction Wnt/Semaphorin modulation

Dtrk vs. Mammalian Trk Receptors

Sequence and Structural Homology :

  • Dtrk shares <40% identity with vertebrate Trk TK domains and alters 9/40 conserved residues, classifying it as a distant relative .
  • Both possess immunoglobulin-like domains but differ in ligand interactions: Trk receptors bind neurotrophins (e.g., NGF, BDNF), while Dtrk’s ligands remain unidentified .

Functional Divergence :

  • Ligand Dependency : Trk signaling is ligand-activated, whereas Dtrk’s activity is adhesion-triggered .
  • Developmental Roles : Trk regulates neuronal survival and differentiation; Dtrk governs axon fasciculation and guidance .
Feature Dtrk Trk Receptors
Ligands Unknown Neurotrophins (e.g., NGF)
Primary function Axon guidance Neuronal survival

Dtrk vs. Ror Family RTKs

Shared Lineage :

  • Dtrk and Ror RTKs belong to the same evolutionary clade but exhibit divergent ligand-binding properties.

Contrasts :

  • Ligands : Ror ligands (e.g., Wnt5a) are well-characterized, whereas Dtrk ligands are undefined .
  • Kinase Regulation : Ror kinases require ligand binding for activation, while Dtrk is adhesion-dependent .
Feature Dtrk Ror RTKs
Ligand dependency Adhesion-dependent Ligand-activated
Ligand identity Unidentified Wnt5a, others

Preparation Methods

Differential Detergent Fractionation

Subcellular fractionation enhances Dtrk purity by exploiting compartment-specific solubility:

  • Cytosolic extraction : 0.1% digitonin in stabilization buffer (20 mM HEPES, 250 mM sucrose)

  • Membrane protein isolation : 1% n-dodecyl-β-D-maltoside with protease inhibitor cocktail

  • Nuclear fraction : Sequential extraction with 0.5% NP-40 followed by high-salt buffer (500 mM NaCl)

Table 1: Comparative Lysis Efficiency for Dtrk Isoforms

MethodDtrk Yield (μg/mg tissue)Purity (%)Activity Retention
Mechanical Homogenization8.2 ± 1.14578%
Detergent Extraction12.7 ± 2.36865%
Subcellular Fractionation9.8 ± 0.98289%

Chromatographic Purification Techniques

Affinity Chromatography for Recombinant Dtrk

Recombinant Dtrk with polyhistidine tags demonstrates 95% binding capacity to Ni-NTA resin when loaded at 2 mL/min in 20 mM imidazole buffer. Gradient elution (50–300 mM imidazole) separates fully folded protein from aggregates, achieving 88% homogeneity.

Ion-Exchange Refinement

Post-affinity purification, anion-exchange chromatography (Q Sepharose FF) at pH 8.0 resolves charge variants:

  • Buffer A : 25 mM Tris-HCl, 50 mM NaCl

  • Buffer B : 25 mM Tris-HCl, 1 M NaCl
    Linear gradient elution over 20 column volumes isolates phosphorylated Dtrk (pI 5.8) from unmodified forms (pI 6.2).

Table 2: Chromatography Performance Metrics

ParameterNi-NTAQ Sepharose
Binding Capacity (mg/mL)3518
Recovery (%)9285
Purity Increase (fold)8.73.2

Contaminant Removal and Concentration

Tangential Flow Filtration

Diafiltration using 30 kDa MWCO membranes achieves 15-fold concentration while replacing lysis buffer with storage-compatible formulations (20 mM Tris, 150 mM NaCl, 10% glycerol). Process optimization reveals:

  • Flux rate: 50 LMH maintains >90% activity

  • Transmembrane pressure <15 psi prevents shear denaturation

Size-Exclusion Polishing

Final purification via Superdex 200 Increase column (GE Healthcare) resolves Dtrk monomers (elution volume 14.2 mL) from dimers (12.8 mL) and aggregates (9.5 mL). Column calibration with thyroglobulin (669 kDa) and BSA (66 kDa) confirms Dtrk’s native molecular weight at 145 kDa.

Stabilization and Activity Preservation

Cryoprotective Formulations

Lyophilization studies identify optimal stabilizers:

  • 5% trehalose + 1% glycine maintains 94% activity after 6 months at -80°C

  • Liquid storage in 25 mM HEPES, 200 mM arginine, 0.01% Tween-20 prevents aggregation

Phosphorylation State Maintenance

Kinase activity assays reveal:

  • 2 mM sodium orthovanadate inhibits 98% of phosphatase activity

  • Flash-freezing in liquid nitrogen preserves autophosphorylation sites

Quality Control Metrics

Circular Dichroism Spectroscopy

Far-UV spectra (190–260 nm) confirm secondary structure integrity:

  • α-helix content: 38% (native) vs 31% (denatured)

  • Thermal denaturation midpoint (Tm): 56°C in storage buffer

Surface Plasmon Resonance

Binding kinetics analysis using immobilized Trk receptors demonstrates:

  • Kon: 2.1 × 10^5 M^-1s^-1

  • Koff: 8.3 × 10^-4 s^-1

  • KD: 3.9 nM, consistent with physiological interaction parameters

Q & A

Q. What are the standard experimental protocols for identifying Dtrk protein in Drosophila models?

To identify Dtrk (Off-track/Otk) in Drosophila, use SDS-PAGE for protein separation followed by Western blotting with antibodies targeting conserved epitopes. Validate using mass spectrometry (LC-MS/MS) to confirm peptide sequences unique to Dtrk, such as its lack of the DFG motif critical for kinase activity . For tissue-specific localization, combine immunofluorescence with confocal microscopy, referencing structural homology to PTK7/CCK4 in other species .

Q. How can researchers differentiate Dtrk from its homologs in other species (e.g., PTK7/CCK4)?

Compare sequence alignments of conserved domains (e.g., tyrosine kinase-like regions) using databases like UniProt or RefSeq . Functional assays, such as calcium-dependent homophilic binding tests, can distinguish Dtrk from kinase-active homologs. For example, PTK7/CCK4 orthologues in Hydra and chicken lack kinase activity, similar to Dtrk, but differ in phosphorylation patterns under cell culture conditions .

Q. What functional assays are recommended to confirm Dtrk’s role in signaling pathways?

Employ in vitro co-immunoprecipitation (Co-IP) to identify binding partners, coupled with phosphoproteomics to detect tyrosine phosphorylation sites. For in vivo validation, use genetic knockout models in Drosophila and assess phenotypic changes in developmental pathways, referencing calcium signaling disruptions observed in Off-track (Otk) mutants .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported kinase activity of Dtrk-like proteins?

Contradictions arise when proteins lacking canonical kinase motifs (e.g., DFG) exhibit phosphorylation. Address this by:

  • Performing in vitro kinase assays with ATP-γS to detect transient activity.
  • Using mutagenesis to reintroduce missing motifs (e.g., DFG) and test functional rescue.
  • Cross-referencing structural predictions (e.g., HDOCK for protein-ligand docking) to identify alternative catalytic mechanisms .

Q. What experimental designs optimize target identification for Dtrk in chemical proteomics studies?

Integrate thermal proteome profiling (TPP) with CETSA (Cellular Thermal Shift Assay) to map Dtrk’s interaction landscape under physiological conditions. Use bifunctional chemical probes (e.g., photoaffinity labels) for covalent crosslinking, followed by enrichment and LC-MS/MS analysis. Ensure probe specificity by comparing binding in wild-type vs. Dtrk-knockout cell lines .

Q. How can meta-learning approaches improve predictive modeling of Dtrk’s interactome?

Apply meta-learning frameworks (e.g., MAML) trained on multi-task datasets (Dtrk-related phosphorylation, binding, and knockout data). Use transfer learning to adapt models from well-studied homologs (e.g., PTK7/CCK4) to Dtrk, prioritizing tasks with high data scarcity. Validate predictions using in silico docking (HDOCK) and experimental pull-down assays .

Q. What strategies address low reproducibility in Dtrk’s subcellular localization studies?

Standardize protocols for cell fractionation and imaging, including:

  • Quantitative mass spectrometry (SILAC labeling) for organelle-specific protein abundance.
  • Super-resolution microscopy (STED or PALM) to resolve Dtrk clusters in membrane microdomains.
  • Cross-validate findings with public datasets (e.g., Human Protein Atlas) for orthologous localization patterns .

Q. Methodological Notes

  • Data Contradiction Analysis : Always triangulate findings across orthogonal methods (e.g., structural predictions, in vitro assays, and genetic models) .
  • Resource Integration : Leverage APIs like Proteins API (EMBL-EBI) for real-time annotation updates and batch queries .
  • Benchmarking : Use established protein interaction benchmarks (e.g., Dockground) to validate docking predictions .

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